4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride
説明
Chemical Name: 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride
CAS Number: 851585-66-5
Molecular Formula: C₁₈H₂₁N·HCl
Molecular Weight: 295.83 g/mol (calculated based on formula)
Purity: 95% (as per commercial availability) .
This compound is a piperidine derivative with dual aromatic substituents: a 4-methylphenyl group and a phenyl group attached to the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their role as pharmacophores in central nervous system (CNS) drugs, receptor antagonists, and enzyme inhibitors. The hydrochloride salt enhances solubility for pharmacological applications.
特性
IUPAC Name |
4-(4-methylphenyl)-4-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.ClH/c1-15-7-9-17(10-8-15)18(11-13-19-14-12-18)16-5-3-2-4-6-16;/h2-10,19H,11-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQNJRGUCKQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589986 | |
| Record name | 4-(4-Methylphenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851585-66-5 | |
| Record name | 4-(4-Methylphenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
General Synthetic Strategy
The synthesis typically involves:
- Formation of key intermediates such as substituted piperidinones or hydroxypiperidines.
- Reduction and functional group transformations to introduce the phenyl and 4-methylphenyl substituents at the 4-position of the piperidine ring.
- Conversion of the free base to the hydrochloride salt for improved stability and handling.
Preparation via Hydroxypiperidine Intermediate
A classical approach described in US Patent US2904550A involves the preparation of 4-phenyl-4-(4-methylphenyl)piperidine derivatives through hydroxypiperidine intermediates:
Step 1: Formation of (4-phenyl-4-hydroxypiperidino)-propiophenone
The intermediate is isolated by dissolving residues in organic solvents like ethyl acetate and chloroform/ether mixtures, followed by separation and drying.Step 2: Reduction with Sodium Borohydride
The free base intermediate is dissolved in methanol and added to sodium borohydride in methanol, stirring for about six hours to reduce ketone groups to hydroxyl groups, yielding 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine.Step 3: Conversion to Hydrochloride Salt
The free base is dissolved in dilute hydrochloric acid, washed with ether, and then the acid solution is basified with ammonium hydroxide to liberate the free base. The free base is crystallized by cooling and then converted to its hydrochloride salt by saturation with anhydrous hydrogen chloride gas, followed by recrystallization from methanol and ethyl acetate.Step 4: Acetylation (Optional)
The hydrochloride salt can be acetylated using acetic anhydride in pyridine under reflux to form diacetoxy derivatives, which are purified by recrystallization.
Key Data from Patent US2904550A:
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Reduction | NaBH4 in methanol, 6 hours stirring | 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine | Solid residue isolated |
| Salt formation | HCl solution, basification with NH4OH | Hydrochloride salt of the piperidine | Crystallized, mp ~192-193 °C |
| Acetylation | Acetic anhydride, pyridine, reflux 1 hour | Diacetoxy piperidine hydrochloride | Recrystallized, mp ~160-161 °C |
This method provides a robust route with detailed purification steps ensuring high purity of the hydrochloride salt.
Alternative Industrial Preparation via Reduction of Piperidine-2,6-dione Derivatives
A more recent and industrially favorable method is described in patent WO2015090160A1, focusing on preparing 4-(4-methylphenyl)-4-phenylpiperidine derivatives via reduction of piperidine-2,6-dione intermediates:
Step 1: Synthesis of Key Intermediates
The compound 3-[2-(4-methylphenylthio)phenyl]glutaric acid is prepared by condensation reactions involving ethyl acetoacetate, piperidine, and 2-(4-methylphenylthio)benzaldehyde, followed by base hydrolysis and acidification.Step 2: Cyclization to Piperidine-2,6-dione
The glutaric acid derivative is reacted with urea under melt-condensation conditions (130-190 °C) to form the piperidine-2,6-dione intermediate.Step 3: Reduction to Piperidine
The piperidine-2,6-dione is reduced using lithium aluminum hydride or borane complexes (borane tetrahydrofuran or borane dimethyl sulfide) in organic solvents such as tetrahydrofuran (THF) at controlled temperatures (0-100 °C, preferably 30-80 °C).Step 4: Workup and Salt Formation
After reduction, the reaction mixture is quenched, extracted, and the free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or acidification.
- Uses commercially available, low-toxicity reagents.
- High yields (up to 88% for intermediates).
- Environmentally friendly with minimal waste.
- Suitable for industrial scale-up due to simple operation and good reproducibility.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Condensation | Ethyl acetoacetate, piperidine, 2-(4-methylphenylthio)benzaldehyde, sodium methoxide, reflux | 3-[2-(4-methylphenylthio)phenyl]glutaric acid | 65% yield, mp 194-196 °C |
| Cyclization | Urea, melt-condensation 140-150 °C, 4 hours | 4-(2-(4-methylphenylthio)phenyl)piperidine-2,6-dione | Isolated by recrystallization |
| Reduction | Lithium aluminum hydride or borane in THF, 0-80 °C | 4-(4-methylphenyl)-4-phenylpiperidine free base | High yield, purified by extraction |
| Salt formation | Anhydrous HCl gas or acidification | Hydrochloride salt | Suitable for pharmaceutical use |
This method is detailed and optimized for industrial application with good environmental and safety profiles.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reagents/Conditions | Yield/Notes | Industrial Suitability |
|---|---|---|---|---|
| Hydroxypiperidine Intermediate Route | Reduction of ketone, salt formation | NaBH4 in MeOH, HCl gas saturation | High purity, mp ~192-193 °C | Moderate scale, classical approach |
| Piperidine-2,6-dione Reduction Route | Condensation, cyclization, reduction, salt | Lithium aluminum hydride or borane in THF | High yield (up to 88%), low toxicity | Excellent for industrial scale |
| Related Piperidine Functionalization | Alkylation, hydrolysis, acid chloride formation | NaH in DMF, NaOH reflux, SOCl2 reflux | Good yields (70-87%) | Useful for derivative synthesis |
化学反応の分析
Alkylation at the Piperidine Nitrogen
The tertiary amine in the piperidine ring undergoes nucleophilic alkylation with haloalkyl ketones under basic conditions. For example:
Reaction:
Conditions:
-
Solvent: 4-methyl-2-pentanone
-
Base: Sodium carbonate
-
Catalyst: Potassium iodide
-
Temperature: Reflux (24–48 hours)
Outcome: -
Product isolated as a hydrochloride salt after recrystallization (M.P. 203–405°C) .
Salt Formation and Crystallization
The free base readily forms stable hydrochloride salts under acidic conditions:
Reaction:
Key Steps:
-
Dissolution of the free base in ether.
-
Introduction of gaseous HCl to precipitate the salt.
-
Recrystallization from methanol/ether mixtures yields high-purity crystals (M.P. 219–225°C) .
Derivatization via Acylation
The piperidine nitrogen reacts with acylating agents to form amides or carbamates. A structurally related compound, 1-methyl-4-phenylpiperidine-4-carboxylic acid, was acylated using carbonyldiimidazole (CDI) and acetamide oxime:
Reaction:
Outcome:
Hydrolysis of Ester Derivatives
While direct data on ester hydrolysis for this compound is limited, analogous piperidine esters undergo saponification:
Example Reaction (Structural Analog):
Conditions:
Steric Effects on Reactivity
Conformational studies of 4-phenylpiperidine analogs reveal steric hindrance from the 3-methyl group destabilizes axial phenyl conformers by ~1.3 kcal/mol. This steric crowding impacts reaction sites and rates, particularly in bulky electrophilic substitutions .
Table 2: Physicochemical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (HCl salt) | 214–217°C | Recrystallization (ethanol/ether) | |
| Molecular Formula | C₁₈H₂₁N·HCl | Elemental Analysis |
Pharmacological Derivatization
Although beyond pure chemistry, modifications like introducing fluorine or methoxy groups to the phenyl rings (e.g., 3,4-difluoro or 4-methoxy derivatives) enhance analgesic potency in related compounds . These findings suggest potential routes for functionalizing 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride to optimize bioactivity.
科学的研究の応用
Analgesic Properties
MPHP has been studied for its analgesic potential, particularly as an alternative to traditional opioids. Research indicates that compounds structurally related to MPHP exhibit significant analgesic activity, which may be beneficial in managing pain without the high addiction potential associated with conventional opioids .
Neurological Research
The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters crucial for cognitive function . This inhibition could lead to improved cognitive outcomes in Alzheimer's patients.
Synthesis of Related Compounds
MPHP serves as a precursor in the synthesis of various piperidine derivatives that are explored for their pharmacological properties. For instance, modifications to the piperidine ring can yield compounds with enhanced activity against specific targets in the central nervous system (CNS) or other biological pathways .
Case Studies and Research Findings
Potential Therapeutic Uses
The therapeutic applications of this compound extend beyond pain management and cognitive enhancement:
作用機序
The mechanism of action of 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Comparison with Similar Piperidine Derivatives
Substituent Variations on the Piperidine Ring
4-Phenylpiperidine Hydrochloride
- CAS : 29608-05-7
- Molecular Formula : C₁₁H₁₅N·HCl
- Molecular Weight : 197.7 g/mol
- Key Differences :
- Lacks the 4-methylphenyl group, reducing steric bulk and lipophilicity.
- Simpler structure with a single phenyl substituent.
- Lower molecular weight (197.7 vs. 295.83) impacts solubility and bioavailability.
- Applications : Intermediate in antipsychotic and analgesic drug synthesis .
4-(3-Methoxyphenyl)piperidine Hydrochloride
- CAS : 325808-20-6
- Molecular Formula: C₁₂H₁₇NO·HCl
- Molecular Weight : 227.73 g/mol
- Key Differences :
- Methoxy group at the 3-position of the phenyl ring introduces electron-donating effects, altering receptor binding compared to the methyl group in the target compound.
- Positional isomerism (3-methoxy vs. 4-methyl) may affect metabolic stability.
Halogenated and Bulky Substituents
4-[2-Chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine Hydrochloride
- CAS: Not specified (MDL: MFCD13560909)
- Key Differences: Chlorine atom and bulky 2-phenylpropan-2-yl group enhance steric hindrance and hydrophobicity. Phenoxy linkage instead of direct phenyl attachment may reduce CNS penetration due to increased polarity.
4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride
- CAS : 287952-09-4
- Molecular Formula: C₁₂H₁₃F₃NO·HCl
- Molecular Weight : 295.7 g/mol
- Key Differences: Trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability and altering pharmacokinetics compared to the methyl group. Phenoxy linker reduces basicity of the piperidine nitrogen, affecting ionizability and solubility.
Functional Group Modifications
4-[(4-Methylphenyl)sulfonyl]piperidine Hydrochloride
- CAS: Not specified
- Likely used as a synthetic intermediate for sulfonamide-based drugs, differing from the target compound’s applications in receptor modulation.
Pharmacologically Active Analogs
(3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine Hydrochloride
- CAS : Referenced in USP42 (Paroxetine Related Compound A)
- Key Differences :
- Benzodioxol group enhances serotonin reuptake inhibition, a feature critical to antidepressants like paroxetine.
- Structural complexity may reduce synthetic accessibility compared to the target compound.
Co101244 Hydrochloride
- Structure: 4-[(4-Methylphenyl)methyl]-4-piperidinol derivative
- Key Differences :
- Hydroxyl group on the piperidine ring increases hydrophilicity.
- Used as an NMDA receptor antagonist, suggesting the target compound could have unexplored neuropharmacological applications.
Physicochemical and Pharmacokinetic Properties
Notes:
- LogP values estimated using fragment-based methods.
- The dual aromatic groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration.
生物活性
4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with methyl and phenyl groups. Its molecular formula is CHClN, with a molecular weight of approximately 303.86 g/mol.
Target Interactions
The compound primarily interacts with various biological targets, including:
- Tyrosine Kinases : It has been shown to inhibit tyrosine kinase activity, which is crucial for cell signaling and proliferation.
- Phosphoinositide 3-Kinase (PI3K) Pathway : The inhibition of this pathway can lead to reduced cell proliferation, making it a potential candidate for cancer treatment.
Biochemical Pathways
The compound's interaction with tyrosine kinases affects several biochemical pathways, influencing cellular processes such as:
- Cell Proliferation : Inhibition of tyrosine kinases can lead to decreased cell growth.
- Apoptosis Regulation : It may modulate apoptosis through pathways involving p53 and MDM2.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in laboratory settings .
Anti-inflammatory Effects
In animal models, the compound demonstrated anti-inflammatory properties at low doses, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit specific cancer cell lines, highlighting its potential as an anticancer agent.
- Animal Models : Research involving animal models has illustrated the compound's pharmacokinetics and dosage-dependent effects on inflammation and tumor growth inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Reduced inflammation in models | |
| Anticancer | Inhibited cancer cell proliferation |
Table 2: Mechanism Insights
| Mechanism | Description | Reference |
|---|---|---|
| Tyrosine Kinase Inhibition | Affects cell signaling pathways | |
| PI3K Pathway Modulation | Influences cell growth and apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
